molecular formula C17H16N2O4 B12861127 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid

Cat. No.: B12861127
M. Wt: 312.32 g/mol
InChI Key: NTMSMLJRRMKRCU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isonicotinic acid moiety can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to the combination of its structural features, which include a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-oxo-5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c20-15-7-13(17(22)23)14(9-19-15)11-3-1-2-4-12(11)16(21)10-5-6-18-8-10/h1-4,7,9-10,18H,5-6,8H2,(H,19,20)(H,22,23)

InChI Key

NTMSMLJRRMKRCU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CNC(=O)C=C3C(=O)O

Origin of Product

United States

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